3-(3-bromophenoxy)-N,N-diethylpropan-1-amine
Overview
Description
“3-(3-bromophenoxy)propanoic acid” is a synthetic organic compound with a molecular formula of C9H9BrO3 . It is derived from propanoic acid and bromophenol . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction process. For example, the synthesis of “1-[ω-(Bromophenoxy)alkyl]-3-naphthalenylmethyl Derivatives of Uracil” involves reacting piperidine with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form the bromophenoxy derivative .
Molecular Structure Analysis
The molecular structure of “3-(3-bromophenoxy)propanoic acid” consists of a bromophenol group attached to a propanoic acid group . The compound has a molecular weight of 245.07 .
Physical and Chemical Properties Analysis
“3-(3-bromophenoxy)propanoic acid” is a white crystalline solid compound with a melting point of 94-95 °C. It is soluble in water, methanol, and chloroform .
Scientific Research Applications
Synthesis and Complexation
- Compounds with amine and phenol functionalities, like "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine", are utilized in the synthesis of highly flexible chelating ligands for group 13 metals. These ligands have potential applications in coordination chemistry and materials science due to their ability to form hexadentate complexes with aluminum, gallium, and indium, offering new pathways for the development of metal-organic frameworks and catalysts (Liu et al., 1993).
Photoreactions and Charge-Transfer Interactions
- Amines, including those similar in structure to "this compound", are studied for their role in charge-transfer interactions and photoreactions. These studies are significant for understanding the photophysical and photochemical behavior of organic compounds, which has implications for the development of organic photovoltaic devices and light-sensitive materials (Aloisi & Elisei, 1990).
Organic Synthesis and Medicinal Chemistry
- Research on similar compounds has focused on their use in organic synthesis, particularly in the creation of heterocyclic compounds and isoquinolines, which are essential in pharmaceuticals and agrochemicals. This demonstrates the utility of "this compound" in facilitating complex synthetic pathways that could lead to new drugs and chemical entities (Kametani et al., 1970).
Catalysis and Chemical Transformations
- Secondary amines, akin to the amine group in "this compound", are involved in catalytic processes and domino reactions. These compounds participate in transformations that yield complex organic structures from simple precursors, indicating potential applications in catalysis and synthetic methodology development (Rulev et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(3-bromophenoxy)-N,N-diethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-3-15(4-2)9-6-10-16-13-8-5-7-12(14)11-13/h5,7-8,11H,3-4,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFDZMTLBBICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.